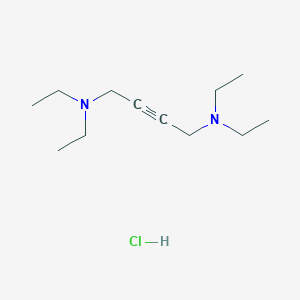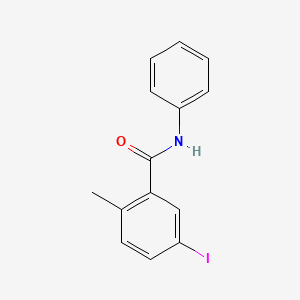
5-Iodo-2-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12INO. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the 5th position, a methyl group at the 2nd position, and an N-phenyl group.
Vorbereitungsmethoden
The synthesis of 5-Iodo-2-methyl-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and aniline.
Formation of Benzamide: The 2-methylbenzoic acid is first converted to 2-methylbenzoyl chloride using thionyl chloride. This intermediate is then reacted with aniline in the presence of a base such as triethylamine to form 2-methyl-N-phenylbenzamide.
Analyse Chemischer Reaktionen
5-Iodo-2-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the amide group to an amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Iodo-2-methyl-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of iodine-containing compounds with biological systems.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-methyl-N-phenylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling and cancer progression.
Protein Binding: It binds to proteins involved in DNA replication and repair, thereby disrupting these processes in cancer cells.
Vergleich Mit ähnlichen Verbindungen
5-Iodo-2-methyl-N-phenylbenzamide can be compared with other similar compounds:
2-Iodo-N-phenylbenzamide: This compound lacks the methyl group at the 2nd position, which may affect its reactivity and binding properties.
5-Iodo-2-methylbenzamide: This compound lacks the N-phenyl group, which may influence its solubility and biological activity.
N-Phenylbenzamide: This compound lacks both the iodine and methyl substituents, making it less reactive in certain chemical reactions.
Eigenschaften
Molekularformel |
C14H12INO |
|---|---|
Molekulargewicht |
337.15 g/mol |
IUPAC-Name |
5-iodo-2-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H12INO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
SLDKRHZCUXBDEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)I)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


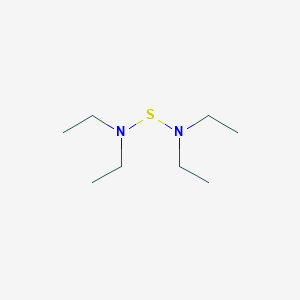
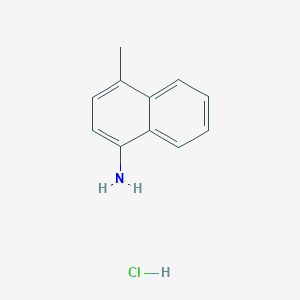
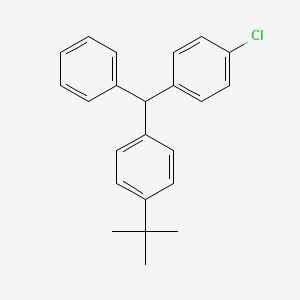
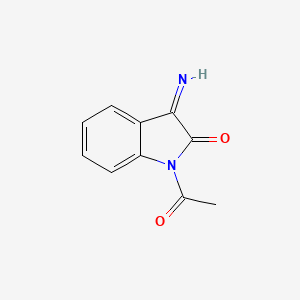
![7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)


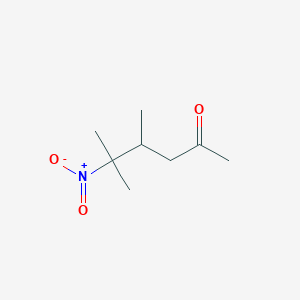
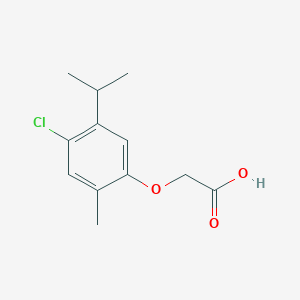
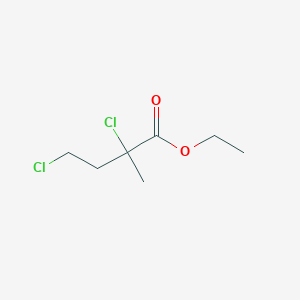

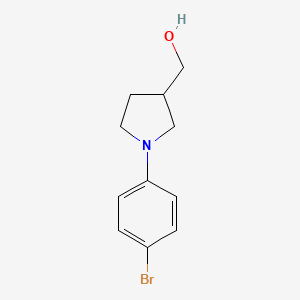
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
